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Compound of Interest

Compound Name: Lansoprazole Sulfide-13C6

Cat. No.: B15555585 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The development of a robust stability-indicating analytical method is a cornerstone of

pharmaceutical development, ensuring that a drug substance can maintain its identity, strength,

quality, and purity throughout its shelf life. This guide provides a comparative overview of

validated analytical methods for Lansoprazole, a proton pump inhibitor, and its known

impurities. The data presented is synthesized from various studies to offer a comprehensive

resource for method selection and validation.

Lansoprazole is known to be unstable in acidic conditions, a characteristic integral to its

mechanism of action but a challenge for formulation and stability testing.[1] Its degradation can

be accelerated in both acidic and basic mediums.[2] Therefore, a well-validated stability-

indicating method must be able to separate the intact drug from its degradation products and

process-related impurities.[3][4]

Comparative Performance of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid

Chromatography (UPLC) are the most common techniques for the analysis of Lansoprazole

and its impurities. The following tables summarize the performance characteristics of different

published methods.

Table 1: HPLC Method Parameters for Lansoprazole Analysis
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Parameter
Method 1 (Isocratic
RP-HPLC)

Method 2 (Gradient
RP-HPLC)

Method 3
(Ascentis®
Express C18)

Column
C18 (250 mm x 4.6

mm, 5 µm)[5]

C8 (250 x 4.6mm,

5µm)

Ascentis® Express

C18 (Fused-Core)[6]

Mobile Phase

Acetonitrile:1% TEA

(41.0:59.0 v/v), pH

6.6[7]

Buffer and Acetonitrile

(gradient)
Not Specified[6]

Flow Rate 1.0 mL/min[5] 1.0 ml/min Not Specified[6]

Detection UV at 285 nm UV at 235 nm Not Specified[6]

Run Time ~20 min[7] Not Specified < 10 min[6]

Table 2: Validation Parameters for Lansoprazole Stability-Indicating Methods

Validation
Parameter

Method A (UPLC)
[4]

Method B (HPLC)
[5][8]

Method C
(Spectrophotometr
y)[9]

Linearity Range
0.05% to 150% of

nominal concentration

LOQ to 200% of the

specified

concentration[8]

10-90 µg/mL (DDQ

method)[9]

Correlation Coefficient

(r²)
> 0.999 > 0.999[5][8] Not Specified

LOD < 0.05% 0.01%[5][8] Not Specified

LOQ < 0.05% 0.005% - 0.03%[8] Not Specified

Accuracy (%

Recovery)
Not Specified 90% to 110%[5][8] 99.18% to 99.76%[9]

Precision (%RSD) < 2%[4] < 0.4%[8] 0.11% to 0.36%[9]
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Detailed methodologies are crucial for the reproducibility of stability studies. Below are

representative experimental protocols for forced degradation studies and the validation of a

stability-indicating HPLC method for Lansoprazole.

Protocol 1: Forced Degradation Study of Lansoprazole
Objective: To generate degradation products of Lansoprazole under various stress conditions

to demonstrate the specificity of the analytical method.

Stress Conditions:

Acid Hydrolysis: Dissolve 200 mg of Lansoprazole in a suitable solvent and add 0.1 M HCl.

[1] Reflux the solution at 60°C for 8 hours.[1] Cool, neutralize, and dilute to a known

concentration with the mobile phase.

Base Hydrolysis: Dissolve 200 mg of Lansoprazole in a suitable solvent and add 0.1 M

NaOH. Reflux the solution at 60°C for 8 hours. Cool, neutralize, and dilute to a known

concentration with the mobile phase. A new impurity has been identified under basic

degradation.

Oxidative Degradation: Treat a solution of Lansoprazole with 3% hydrogen peroxide at room

temperature for a specified period. Lansoprazole is found to degrade significantly under

oxidative stress.[4]

Thermal Degradation: Expose solid Lansoprazole powder to dry heat (e.g., 105°C) for a

specified duration. The drug has been shown to be stable to the effect of temperature.[5]

Photolytic Degradation: Expose a solution of Lansoprazole to UV light (e.g., 254 nm) and

fluorescent light for a specified duration as per ICH guidelines.

Analysis: Analyze the stressed samples using the developed stability-indicating method. The

method should be able to resolve the main Lansoprazole peak from all degradation product

peaks.[4] Peak purity analysis using a PDA detector is essential to confirm that the analyte

peak is homogeneous.[5]
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Protocol 2: Validation of a Stability-Indicating HPLC
Method
Objective: To validate the developed HPLC method according to ICH guidelines to ensure it is

suitable for its intended purpose.[3][10]

Validation Parameters:

Specificity: Demonstrate the ability of the method to unequivocally assess the analyte in the

presence of components that may be expected to be present, such as impurities and

degradants.[11] This is achieved by analyzing stressed samples from the forced degradation

study.

Linearity: Prepare a series of at least five concentrations of Lansoprazole and its impurities

ranging from the LOQ to 150% of the working concentration.[8] Plot a graph of peak area

versus concentration and determine the correlation coefficient, which should be ≥ 0.999.[5][8]

Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of

Lansoprazole and its impurities at three different concentration levels (e.g., 80%, 100%, and

120% of the nominal concentration).[12] The recovery should typically be within 98-102%.

[13]

Precision:

Repeatability (Intra-day precision): Analyze at least six replicate samples of the same

concentration on the same day and by the same analyst. The relative standard deviation

(%RSD) should be within acceptable limits (typically ≤ 2%).[13]

Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with

different analysts, and on different equipment. The %RSD should also be within

acceptable limits.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest

concentration of the analyte that can be reliably detected and quantified. This can be

established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[8]
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Robustness: Intentionally vary method parameters such as mobile phase composition (±2%),

pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) to assess the method's

reliability during normal use.[5] The resolution between Lansoprazole and its impurities

should remain greater than 1.5.[5]

Solution Stability: Evaluate the stability of both the standard and sample solutions at room

temperature and under refrigerated conditions over a specified period (e.g., 24-48 hours).[5]

[8][12] The results should show no significant degradation of the analyte.

Visualizing the Workflow
The following diagram illustrates the logical workflow for the validation of a stability-indicating

method for Lansoprazole.
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Caption: Workflow for the validation of a stability-indicating analytical method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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